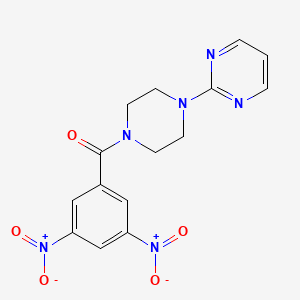

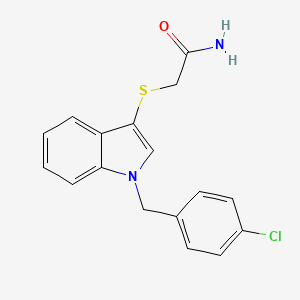

![molecular formula C42H28 B2706911 [7]环苯 CAS No. 1222105-42-1](/img/structure/B2706911.png)

[7]环苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“7Cycloparaphenylene” is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . Its chemical formula is [C6H4]n or C 6nH 4n . Such a molecule is usually denoted [n]CPP where n is the number of benzene rings . A cycloparaphenylene can be considered as the smallest possible armchair carbon nanotube, and is a type of carbon nanohoop .

Synthesis Analysis

The synthesis of “7Cycloparaphenylene” has been achieved through a sequence of stepwise macrocyclization using Pd and Ni catalysts followed by aromatization of L-shaped cyclohexane units . The synthesis of CPP relied on sequential Suzuki–Miyaura cross-coupling involving three L-shaped units .

Molecular Structure Analysis

The normal configuration of each phenylene element would be planar, with the bonds in the para position pointing opposite to each other in a straight line . Therefore, the cycloparaphenylene molecule is strained, and the strain increases as the number of units decreases . The strain energy of 5CPP was calculated as 117.2 kcal/mol .

Chemical Reactions Analysis

Cycloparaphenylenes (CPPs) are a remarkable class of hoop-shaped conjugated macrocycles with inimitable properties . They have been used in the size-selective encapsulation of fullerenes, endohedral metallofullerenes, and small molecules .

Physical and Chemical Properties Analysis

Cycloparaphenylenes (CPPs) and their analogs have recently attracted much attention due to their aesthetical structures and optoelectronic properties with radial π-conjugation systems . The past 10 years have witnessed a remarkable advancement in CPPs research, from synthetic methodology to optoelectronic investigations .

科学研究应用

合成和结构性质

[7]环并对苯亚乙烯([7]CPP)及其相关化合物由于其独特的环形、共轭大环结构而成为广泛研究的主题。[7]CPP以及[8]CPP的不同合成已完成,提供了对它们的结构性质的见解,包括[7]CPP的第一个晶体结构(Sibbel等人,2014)。这一发展对于理解这些化合物的尺寸选择性合成具有重要意义。

光学性质

[7]CPP的光学性质值得注意。它已被合成,迄今为止制备的最小环并对苯亚乙烯,在592 nm处具有独特的橙色发射和83 kcal/mol的应变能(Sisto等人,2011)。对环并对苯亚乙烯的研究,包括[7]CPP,表明它们表现出与其他共轭有机材料相反的电光特性。

电子-声子耦合和荧光

对环并对苯亚乙烯的研究表明,这些化合物中的电子-声子耦合导致激子的自陷。这导致了空间局部的激发和较大的环并对苯亚乙烯中优异的荧光特性,而这些特性在像[7]CPP这样较小的分子中不会出现。这种现象对于理解环并对苯亚乙烯的光学选择规则和光物理学至关重要(Adamska等人,2014)。

尺寸相关特性

已经综述了环并对苯亚乙烯,包括[7]CPP,的动态尺寸相关特性,重点介绍了它们新颖的结构、光学和电子特性。这些发现对于在包括材料科学和纳米技术在内的各个领域的应用至关重要(Darzi & Jasti,2015)。

作用机制

Target of Action

7Cycloparaphenylene is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure .

Mode of Action

The interaction of 7Cycloparaphenylene with its targets involves partial electron transfer . This charge-transfer (CT) interaction is most likely the origin of the higher association constant of the dicationic complex than the neutral one .

Biochemical Pathways

The biochemical pathways affected by 7It’s known that these molecules have size-dependent optical and electronic properties . These properties are most dynamic at the smallest size regime where n = 5–12 .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7It’s known that these molecules have unique properties due to their strained and distorted aromatic systems .

Result of Action

The molecular and cellular effects of 7It’s known that these molecules have size-dependent optical and electronic properties . The fluorescence spectrum of 7Cycloparaphenylene has a maximum at 592 nm, making 7Cycloparaphenylene an orange emitter .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7It’s known that these molecules have unique properties due to their strained and distorted aromatic systems .

安全和危害

未来方向

The past 10 years have witnessed a remarkable advancement in CPPs research, from synthetic methodology to optoelectronic investigations . This interest has been driven by the highly unusual properties of these molecules in comparison to their linear oligoarene analogues, as well as the diverse array of potential applications for them .

属性

IUPAC Name |

octacyclo[24.2.2.22,5.26,9.210,13.214,17.218,21.222,25]dotetraconta-1(28),2(42),3,5(41),6(40),7,9(39),10(38),11,13(37),14(36),15,17(35),18,20,22,24,26,29,31,33-henicosaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H28/c1-2-30-4-3-29(1)31-5-7-33(8-6-31)35-13-15-37(16-14-35)39-21-23-41(24-22-39)42-27-25-40(26-28-42)38-19-17-36(18-20-38)34-11-9-32(30)10-12-34/h1-28H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYDELDXZJCAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C2C=C8 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H28 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes []Cycloparaphenylene unique in terms of its structure and properties?

A1: []Cycloparaphenylene is a macrocycle composed of seven benzene rings linked in a para position, forming a strained cyclic structure []. This strain energy, calculated to be 83 kcal/mol, contributes to its unique properties []. Notably, []CPP exhibits an orange emission at 592 nm, distinguishing it from other cycloparaphenylenes [].

Q2: What were the key challenges in synthesizing []Cycloparaphenylene, and how were they overcome?

A2: The synthesis of []CPP presented a significant challenge due to the high strain energy inherent in its structure []. Researchers overcame this by developing a novel synthetic route that employed cyclohexadienes as masked aromatic rings []. This approach allowed for the gradual construction of the macrocycle, mitigating the strain encountered during cyclization []. The final step involved a crucial oxidative aromatization to generate the desired []CPP [].

Q3: What are the potential applications of []Cycloparaphenylene and similar carbon nanohoops in materials science?

A3: []CPP and its counterparts hold promise for applications in materials science due to their unique size-dependent optical and electronic properties. These properties make them attractive for potential use in organic light-emitting diodes (OLEDs), photovoltaic devices, and as building blocks for more complex nanostructures [, ].

Q4: How does the incorporation of a helicene unit impact the properties of []Cycloparaphenylene?

A4: Integrating a []helicene unit into the []CPP structure yields a helicene carbon nanohoop, introducing chirality and influencing the molecule's behavior [, , ]. This modification imparts chiroptical properties and configurational stability characteristic of helicenes []. The presence of the radially conjugated seven para-phenylenes in []CPP primarily dictates the overall optoelectronic characteristics [].

Q5: What is the significance of the Möbius topology observed in some helicene-modified []Cycloparaphenylenes?

A5: The Möbius topology observed in specific helicene-modified []CPP molecules, confirmed through techniques like NMR spectroscopy and DFT calculations, opens exciting avenues for studying Möbius aromaticity experimentally [, ]. This discovery carries implications for understanding the electronic properties and potential applications of these unique nanostructures [, ].

Q6: How do analytical techniques contribute to the characterization and study of []Cycloparaphenylene?

A6: Various analytical techniques play a crucial role in characterizing and understanding []CPP. X-ray crystallography unveils the molecule's crystal structure, revealing a fascinating packing arrangement that resembles a carbon nanotube []. Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the structure and dynamics of []CPP, especially in cases of conformational changes upon helicene incorporation [, ]. Mass spectrometry confirms the molecular weight and provides structural information []. Additionally, UV-Vis and fluorescence spectroscopy are essential for analyzing the optical properties, including the characteristic orange emission of []CPP [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Tert-butyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2706829.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2706839.png)

![Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B2706841.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2706844.png)

![2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B2706846.png)

![N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2706849.png)